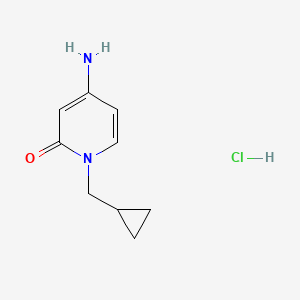

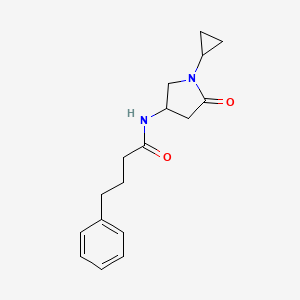

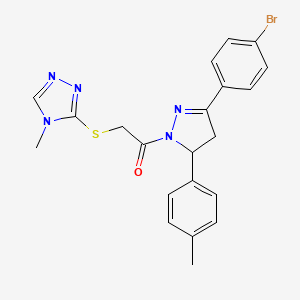

2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzamide derivative with a thiophene and piperidine group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in a variety of biological compounds and are often used in the development of pharmaceuticals .

Chemical Reactions Analysis

Benzamides, thiophenes, and piperidines all have distinct reactivity due to their functional groups. Benzamides can undergo hydrolysis, acylation, and other reactions typical of amides. Thiophenes can participate in electrophilic aromatic substitution reactions, and piperidines can act as bases .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, benzamides are solid at room temperature and are soluble in common organic solvents .Scientific Research Applications

Pharmacological Research

Compounds containing elements of the structure like piperidine and benzamide, such as "Cisapride," have been studied for their prokinetic effects on gastrointestinal motility disorders. Cisapride works by enhancing the release of acetylcholine in the myenteric plexus, demonstrating the potential use of similar compounds in treating gastrointestinal conditions without central depressant or antidopaminergic effects (McCallum, Prakash, Campoli-Richards, & Goa, 1988).

Antimicrobial and Antitumor Applications

Compounds like Hoechst 33258, a benzimidazole derivative, have been widely used for DNA staining due to their ability to bind to the minor groove of double-stranded DNA. Such properties suggest that similar structures could have applications in cellular biology, including roles as radioprotectors and topoisomerase inhibitors, potentially leading to anticancer applications (Issar & Kakkar, 2013).

Drug Development and Treatment of Tuberculosis

Research into the benzothiazinone class, as seen in the development of Macozinone (PBTZ169), a compound undergoing clinical trials for tuberculosis treatment, showcases the therapeutic potential of such structures. These compounds target specific enzymes in Mycobacterium tuberculosis, demonstrating how structural components similar to those in the query compound might be utilized in developing new antimicrobial agents (Makarov & Mikušová, 2020).

Environmental and Biofouling Applications

The use of non-oxidizing biocides to prevent biofouling in reverse osmosis systems, such as 2,2-dibromo-3-nitropropionamide (DBNPA) and 2-methyl-4-isothiazolin-3-one (MIT), illustrates another potential application area. These compounds, due to their antimicrobial efficiency, could suggest similar uses for related chemical structures in protecting water treatment systems and ensuring safe drinking water supply (Da-Silva-Correa et al., 2022).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2OS/c19-17-6-2-1-5-16(17)18(22)20-12-14-7-9-21(10-8-14)13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIWNYLLLXITNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2715309.png)

![N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B2715311.png)

![Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B2715312.png)

![N-[2-Fluoro-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2715328.png)